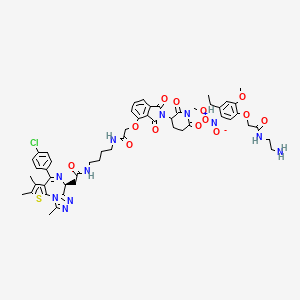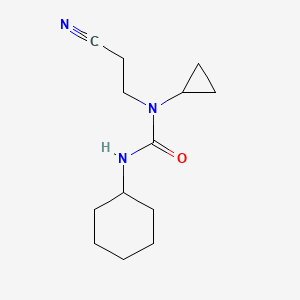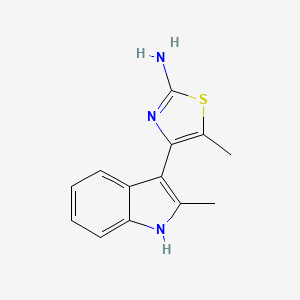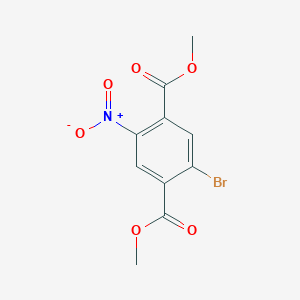
Dimethyl 2-bromo-5-nitroterephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-bromo-5-nitroterephthalate is an organic compound with the molecular formula C10H8BrNO6 It is a derivative of terephthalic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and nitro groups, and the carboxylic acid groups are esterified with methanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-bromo-5-nitroterephthalate typically involves the bromination and nitration of dimethyl terephthalate. The process can be summarized as follows:
Bromination: Dimethyl terephthalate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position on the benzene ring.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process.
化学反応の分析
Types of Reactions
Dimethyl 2-bromo-5-nitroterephthalate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Products with the bromine atom replaced by the nucleophile.
Reduction: Dimethyl 2-amino-5-nitroterephthalate.
Hydrolysis: 2-bromo-5-nitroterephthalic acid.
科学的研究の応用
Dimethyl 2-bromo-5-nitroterephthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of Dimethyl 2-bromo-5-nitroterephthalate depends on the specific application and the chemical reactions it undergoes. For instance, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitro group is reduced to an amino group through a catalytic hydrogenation process.
類似化合物との比較
Similar Compounds
Dimethyl 2-nitroterephthalate: Similar structure but lacks the bromine atom.
Dimethyl 2-bromo-terephthalate: Similar structure but lacks the nitro group.
Dimethyl terephthalate: The parent compound without any substituents on the benzene ring.
Uniqueness
Dimethyl 2-bromo-5-nitroterephthalate is unique due to the presence of both bromine and nitro substituents on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C10H8BrNO6 |
|---|---|
分子量 |
318.08 g/mol |
IUPAC名 |
dimethyl 2-bromo-5-nitrobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H8BrNO6/c1-17-9(13)5-4-8(12(15)16)6(3-7(5)11)10(14)18-2/h3-4H,1-2H3 |
InChIキー |
GYILTWOZZTXCMD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1Br)C(=O)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14891608.png)
![Methyl 2-((3aS,4R,6R,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14891614.png)
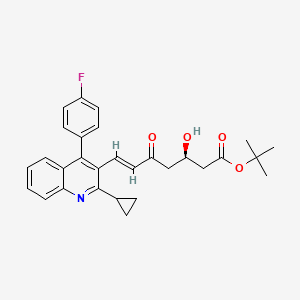
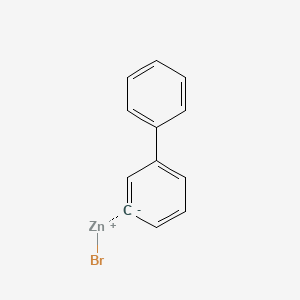
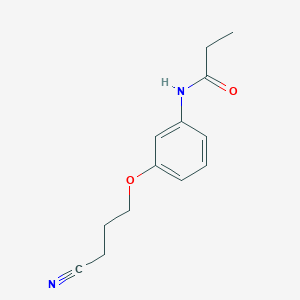
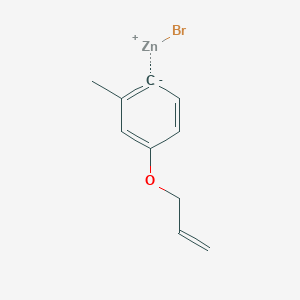

![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)


![N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide](/img/structure/B14891671.png)
